2-(3-Cyanophenyl)propanoic acid
Description
2-(3-Cyanophenyl)propanoic acid is a substituted propanoic acid derivative featuring a cyano group (-CN) at the meta position of the phenyl ring.
Properties
IUPAC Name |
2-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFFEXKTLFPELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2-(3-Cyanophenyl)propanoic acid and other propanoic acid derivatives:
Key Observations :
- Bioactivity: Nitro- and hydroxyl-substituted derivatives (e.g., and ) show documented biological roles, such as anti-asthma or cytotoxicity, whereas the cyano analog’s activity remains speculative without direct data.
- Solubility: The polar cyano group may enhance water solubility relative to nonpolar substituents (e.g., methoxy groups), though this depends on the overall molecular conformation .
Physicochemical Properties
Data from analogs suggest trends in properties such as boiling point, logP, and hydrogen bonding capacity:
Notes:
- The cyano group’s electron-withdrawing nature may lower the pKa of the carboxylic acid compared to hydroxyl-substituted analogs, increasing ionization in physiological conditions .
- Higher molecular weight and nitro groups (e.g., ) correlate with increased logP, suggesting reduced aqueous solubility .
Insights :
- Nitro-substituted derivatives () require stricter safety protocols due to respiratory and dermal toxicity risks .
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